Cas no 129604-27-9 (1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone)

1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone is a fluorinated aromatic ketone with a molecular formula of C9H6ClF3O2. This compound features a chloro-substituted phenyl ring and a trifluoromethoxy group, enhancing its electron-withdrawing properties and stability under reactive conditions. Its structural characteristics make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both chloro and trifluoromethoxy substituents contributes to its reactivity in cross-coupling and nucleophilic substitution reactions. The compound exhibits high purity and consistent performance, ensuring reliability in research and industrial applications. Its well-defined chemical properties facilitate precise modifications for targeted molecular frameworks.
1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone structure
129604-27-9 structure
Product Name:1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone
CAS No:129604-27-9
MF:C9H6ClF3O2
MW:238.590952396393
MDL:MFCD12545820
CID:1040809
PubChem ID:14793273
Update Time:2025-05-24

1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone
    • 3'-Chloro-4'-(trifluoromethoxy)acetophenone
    • 3-Chloro-4-trifluoromethoxy acetophenone
    • 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethanone
    • EN300-1938972
    • 1-[3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL]ETHAN-1-ONE
    • SY034695
    • SCHEMBL9526240
    • CS-W012834
    • 3-Chloro-4-(trifluoromethoxy)acetophenone
    • MFCD12545820
    • DTXSID40564090
    • 129604-27-9
    • AM61293
    • A888837
    • 3 inverted exclamation mark -Chloro-4 inverted exclamation mark -(trifluoromethoxy)acetophenone
    • Ethanone, 1-[3-chloro-4-(trifluoromethoxy)phenyl]-
    • C3300
    • DS-4094
    • AKOS016005346
    • MDL: MFCD12545820
    • Inchi: 1S/C9H6ClF3O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4H,1H3
    • InChI Key: BUSQQCHYIYPNTO-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(C)=O)C=CC=1OC(F)(F)F

Computed Properties

  • Exact Mass: 238.00100
  • Monoisotopic Mass: 238.0008416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.376
  • Melting Point: 98-99 ºC
  • Boiling Point: 261 ºC
  • Flash Point: 107 ºC
  • Refractive Index: 1.469
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 26.30000
  • LogP: 3.44120

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1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone Production Method

Additional information on 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone

Professional Introduction to Compound with CAS No. 129604-27-9 and Product Name: 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone

The compound with the CAS number 129604-27-9 and the product name 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both chloro and trifluoromethoxy substituents on the aromatic ring introduces specific electronic and steric properties that make this compound a valuable scaffold for further chemical modifications and biological evaluations.

In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds, particularly those incorporating fluorine atoms. The incorporation of fluorine into drug molecules can lead to enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone structure exemplifies this trend, as it combines a phenyl ring with both chloro and trifluoromethoxy groups, which are known to modulate the reactivity and functionality of the molecule.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The ketone group in 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone provides a versatile site for further functionalization, allowing chemists to explore a wide range of derivatives. These derivatives could exhibit novel biological activities or enhanced pharmacological properties, making them attractive candidates for therapeutic intervention.

Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of anticancer agents. The electron-withdrawing nature of the trifluoromethoxy group can influence the electronic distribution across the aromatic ring, potentially enhancing interactions with biological targets. Additionally, the chloro substituent can serve as a handle for further chemical transformations, enabling the synthesis of more complex structures. This combination of features makes 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone a promising candidate for further investigation in oncology research.

The compound's structural motifs have also been explored in the context of central nervous system (CNS) drugs. The presence of both electron-donating and withdrawing groups on the aromatic ring can fine-tune pharmacokinetic properties such as blood-brain barrier penetration. Furthermore, the ketone group provides a site for derivatization into bioactive molecules that may interact with neurotransmitter receptors or enzymes involved in neurological disorders. Preliminary studies suggest that derivatives of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone may exhibit potential therapeutic effects in conditions such as Alzheimer's disease or Parkinson's disease.

From a synthetic chemistry perspective, 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone offers an excellent platform for exploring new synthetic methodologies. The combination of chloro and trifluoromethoxy groups allows for diverse reaction pathways, including cross-coupling reactions, nucleophilic substitutions, and condensation reactions. These synthetic strategies can be leveraged to produce novel analogs with tailored biological activities. The ability to efficiently modify this scaffold underscores its importance as a building block in medicinal chemistry.

In conclusion, 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone (CAS No. 129604-27-9) represents a significant asset in pharmaceutical research due to its unique structural features and potential applications in drug development. Its combination of chloro and trifluoromethoxy substituents on an aromatic ring provides a versatile platform for further chemical modifications and biological evaluations. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play an increasingly important role in the discovery and development of novel pharmaceutical agents.

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